molecular formula C15H13FN2O3S B2514991 1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide CAS No. 1100762-61-5

1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide

Cat. No.: B2514991
CAS No.: 1100762-61-5
M. Wt: 320.34
InChI Key: BAIBZGAXUKHSKQ-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indoline core, which is a saturated form of indole, and is substituted with a 3-fluorophenylsulfonyl group and a carboxamide group. This unique structure imparts specific chemical and biological properties to the compound.

Mechanism of Action

Preparation Methods

The synthesis of 1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the 3-Fluorophenylsulfonyl Group: The indoline core is then reacted with a sulfonyl chloride derivative, such as 3-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the 3-fluorophenylsulfonyl group.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide can be compared with other indole derivatives that possess similar structural features. Some similar compounds include:

    1-((3-Chlorophenyl)sulfonyl)indoline-2-carboxamide: Similar structure with a chlorine atom instead of fluorine, which may result in different biological activities.

    1-((3-Methylphenyl)sulfonyl)indoline-2-carboxamide: Contains a methyl group instead of fluorine, potentially affecting its chemical reactivity and biological properties.

    1-((3-Nitrophenyl)sulfonyl)indoline-2-carboxamide: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-5-3-6-12(9-11)22(20,21)18-13-7-2-1-4-10(13)8-14(18)15(17)19/h1-7,9,14H,8H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIBZGAXUKHSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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